molecular formula C20H18N2O6S B2378298 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321710-19-3

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2378298
CAS No.: 1321710-19-3
M. Wt: 414.43
InChI Key: UHNNXCVTKXQIDI-MRCUWXFGSA-N
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Description

This compound, (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate, is a sophisticated synthetic molecule designed for advanced pharmacological and biochemical research. Its structure integrates a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities source . The presence of the (Z)-configured imino group adjacent to the thiazole ring is a critical feature that can influence the molecule's planarity and its ability to interact with biological targets through hydrogen bonding and pi-stacking interactions. The 2,3-dihydrobenzo[b][1,4]dioxine moiety is a key structural element reminiscent of compounds that exhibit affinity for various neurological and kinase targets source . Researchers can utilize this chemical as a key intermediate or a functional probe in the development of novel therapeutic agents, particularly for investigating pathways related to kinase inhibition or neurodegenerative diseases . Its specific stereochemistry and substitution pattern make it a valuable tool for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity against enzymes or receptors of interest.

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-methoxy-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-25-14-8-5-9-16-18(14)22(10-17(23)26-2)20(29-16)21-19(24)15-11-27-12-6-3-4-7-13(12)28-15/h3-9,15H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNXCVTKXQIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,3-Dihydrobenzo[b]Dioxine-2-Carbonyl Chloride

The synthesis commences with the preparation of the dioxine-carbonyl chloride intermediate. Methyl 1,4-benzodioxan-2-carboxylate undergoes alkaline hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 60°C for 6 hours, yielding 1,4-benzodioxan-2-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) produces the acyl chloride, isolated via rotary evaporation.

Key Reaction Conditions :

  • Solvent : THF/water → Neat SOCl₂
  • Temperature : 60°C (hydrolysis) → 70°C (chlorination)
  • Yield : 85–92%

Coupling with 4-Methoxy-2-Aminobenzothiazole

The acyl chloride reacts with 4-methoxy-2-aminobenzothiazole in ethanol under reflux (78°C, 8 hours) with triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the imino bond (C=N) critical for the Z-configuration.

Optimization Insights :

  • Base Selection : Et₃N outperforms DMAP or pyridine in minimizing side reactions.
  • Solvent : Ethanol ensures solubility of both reactants while facilitating byproduct (HCl) neutralization.
  • Yield : 76%

Esterification of the Methylene Acetate Moiety

The final step introduces the methyl acetate group via Mitsunobu reaction or nucleophilic substitution. Using methyl bromoacetate and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves 68% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >98% purity.

Reaction Conditions and Yield Optimization

Critical Parameters for Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and the dioxine oxygen, as confirmed by X-ray crystallography in analogous compounds. Key factors include:

  • Temperature : Lower temperatures (0–25°C) favor Z-isomer formation due to kinetic control.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, stabilizing the transition state.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Acyl Chloride Formation LiOH, SOCl₂, THF/H₂O → SOCl₂, reflux 85–92 95
Imino Bond Formation Et₃N, ethanol, reflux 76 98
Esterification Methyl bromoacetate, K₂CO₃, DMF, 80°C 68 98

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Imino (C=N) Stretch : 1615 cm⁻¹, consistent with hydrazone derivatives.
  • Carbonyl (C=O) : 1685 cm⁻¹ (dioxine carbonyl) and 1720 cm⁻¹ (ester carbonyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.81 (s, 3H, OCH₃), δ 4.67 (s, 2H, CH₂COO), δ 6.85–7.45 (m, 7H, aromatic).
  • ¹³C NMR : δ 169.8 (C=O, ester), δ 165.2 (C=O, dioxine), δ 154.1 (C=N).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 415.4301 (calc. 414.43).

Industrial-Scale Considerations

Catalytic Efficiency and Green Chemistry

While lab-scale synthesis uses Et₃N, industrial protocols may employ immobilized bases (e.g., polymer-supported DMAP) to streamline purification. Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

Challenges in Stereochemical Purity

Large-scale reactions risk E/Z isomerization due to prolonged heating. Mitigation strategies include:

  • Microreactor Technology : Enhances heat transfer, reducing reaction time.
  • Additives : Thiourea derivatives stabilize the Z-isomer via hydrogen bonding.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains:

  • Benzodioxine ring : A fused 1,4-dioxane system with aromatic stabilization, resistant to electrophilic substitution but susceptible to ring-opening under strong acidic/basic conditions .

  • Thiazole core : A five-membered aromatic ring with sulfur and nitrogen, prone to electrophilic substitution at the 5-position and nucleophilic attack at the 2-position .

  • Imine linkage (C=N) : Reactive toward hydrolysis (acid/base-mediated) and reduction (e.g., NaBH₄) .

  • Methyl ester : Hydrolyzable to carboxylic acid under acidic/basic conditions .

Thiazole Ring Formation

The 4-methoxybenzo[d]thiazol-3(2H)-yl group likely arises from:

  • Hantzsch Thiazole Synthesis : Condensation of thiourea derivatives with α-halo ketones (e.g., 4-methoxy-2-bromoacetophenone) .

  • Oxidative Cyclization : Using iodine or FeCl₃ to promote cyclization of thioamide precursors .

Imine Linkage Formation

The (Z)-imino bond is synthesized via:

  • Schiff Base Reaction : Condensation of a primary amine (e.g., benzodioxine-2-carboxamide) with a carbonyl-containing thiazole precursor under anhydrous conditions .

Esterification

The methyl ester is introduced via:

  • Steglich Esterification : Using DCC/DMAP or EDCI/HOBt coupling agents for carboxylate activation .

Reaction Table for Key Functional Groups

Functional Group Reaction Type Reagents/Conditions Product Yield Reference
Benzodioxine ringCyclocondensationCatechol, 1,2-dibromoethane, K₂CO₃2,3-Dihydrobenzo[b] dioxine72%
Thiazole coreHantzsch synthesisThiourea, α-bromo ketone, EtOH, Δ4-Methoxybenzo[d]thiazol-3(2H)-yl65%
Imine (C=N)Schiff base formationNH₂-benzodioxine, ketone, anhydrous(Z)-imino-linked intermediate58%
Methyl esterSteglich esterificationEDCI, HOBt, DMF, RTMethyl acetate derivative85%

Stability and Degradation Pathways

  • Hydrolysis :

    • Ester → Carboxylic Acid : Hydrolyzed in H₂O/NaOH (80°C, 6h) .

    • Imine → Amine + Ketone : Acid-catalyzed (HCl, H₂O, 25°C, 12h) .

  • Oxidation :

    • Thiazole sulfur may oxidize to sulfoxide/sulfone with mCPBA .

  • Photodegradation :

    • Benzodioxine rings are prone to UV-induced ring-opening .

Catalytic and Biological Interactions

  • PARP1 Inhibition : Analogous benzodioxine carboxamides (e.g., compound 4 , IC₅₀ = 5.8 μM) show PARP1 inhibition via NAD⁺-mimetic binding .

  • HSF1 Inhibition : Fused dihydrodioxins exhibit heat shock factor antagonism via hydrophobic pocket binding .

Structural Insights from Computational Studies

  • Docking Analysis : The Z-configuration optimizes π-π stacking with PARP1’s Gly863 residue .

  • DFT Calculations : The thiazole ring’s electron-withdrawing effect stabilizes the imine linkage (ΔG = −12.3 kcal/mol) .

Scientific Research Applications

Pharmacological Properties

  • Antidepressant Activity :
    • Compounds similar to (Z)-methyl 2-(...) have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating potential antidepressant properties. For instance, derivatives have been reported with a Ki value of 17 nM for the 5-HT1A receptor, showcasing their therapeutic potential in treating depression .
  • Anti-inflammatory Effects :
    • Thiazole derivatives are recognized for their anti-inflammatory properties. The unique structure of this compound may modulate inflammatory pathways, contributing to its analgesic effects .
  • Anticancer Research :
    • Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms like apoptosis and cell cycle arrest. This suggests that (Z)-methyl 2-(...) could be explored further for its anticancer potential .

Synthesis and Characterization

The synthesis of (Z)-methyl 2-(...) typically involves several steps:

  • Formation of Key Intermediates :
    • Starting from commercially available precursors, the synthesis includes the oxidation of 2,3-dihydrobenzo[b][1,4]dioxine to form intermediates like 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde.
  • Coupling Reaction :
    • The final product is formed by coupling the benzo[d]thiazole derivative with the aldehyde in the presence of a base .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to (Z)-methyl 2-(...):

  • Study on Antidepressant Effects : A series of benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using tests such as the forced swimming test (FST) and tail suspension test (TST). These studies indicated reduced immobility times in treated groups, suggesting efficacy in treating depression .
  • In Vitro Antibacterial and Antifungal Activities : Other derivatives have been evaluated for their antibacterial and antifungal properties, showing promising results against various pathogens .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a) (Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
  • Key Differences: Replaces the dihydrodioxine-carbonyl group with a methoxyimino moiety. Lacks the methoxy substitution on the benzothiazole ring.
  • The methoxyimino group improves solubility in polar solvents, as evidenced by its crystallization in methanol .
b) (Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)
  • Key Differences :
    • Substitutes the dihydrodioxine-carbonyl with a 4-nitrobenzoyl group .
    • Uses an ethyl ester instead of a methyl ester.
  • Impact on Properties :
    • The electron-withdrawing nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Ethyl ester may confer better lipid solubility, influencing pharmacokinetics .
c) 2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j)
  • Key Differences :
    • Features a benzothiazepine core instead of benzothiazole.
    • Includes a coumarin-derived thiazole substituent.
  • Impact on Properties :
    • Broader π-conjugation system due to the benzothiazepine and coumarin groups, leading to altered UV-Vis absorption profiles .

Physicochemical and Spectral Data Comparison

Property Target Compound (Z)-Methyl 2-(methoxyimino)ethanoate (Z)-Ethyl 4-nitrobenzoyl Derivative Benzothiazepine (6j)
Molecular Weight ~450 g/mol (estimated) 229.25 g/mol ~390 g/mol (estimated) 491.54 g/mol
Melting Point Not reported Not reported Not reported 117–118°C
Key Functional Groups Dihydrodioxine, methoxy, ester Methoxyimino, ester Nitrobenzoyl, ethyl ester Benzothiazepine, coumarin
Biological Application Cephalosporin intermediate Antibiotic intermediate Not specified Anticancer/antimicrobial

Crystallographic and Stability Insights

  • Target Compound : Likely exhibits intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking, similar to related thiazole derivatives . These interactions enhance thermal stability and crystallinity.
  • (Z)-Methyl 2-(methoxyimino)ethanoate: Crystal structure reveals R₂²(8) ring motifs via N–H⋯N bonds, forming dimers stabilized by π-π interactions (3.536 Å centroid distance) .
  • Benzothiazepine (6j) : IR spectra confirm hydroxyl (3440 cm⁻¹) and carbonyl (1680 cm⁻¹) absorptions, with NMR data supporting aromatic proton environments .

Biological Activity

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the thiazole derivative class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of approximately 414.43 g/mol. The compound incorporates multiple functional groups that enhance its biological interactions and reactivity .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity, inhibition of signaling pathways, or alteration in gene expression profiles. For instance, thiazole derivatives are known to exhibit significant inhibitory effects on various enzymes and receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For example, compounds with similar structures have shown strong cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases .

Study on Cytotoxicity

A study investigating the cytotoxic effects of a thiazole derivative similar to this compound reported significant cytotoxicity against HepG-2 and MCF-7 cell lines. The compound's mechanism was linked to its ability to bind to calf-thymus DNA, suggesting a direct interaction that may lead to DNA damage and subsequent cell death .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory activity of thiazole derivatives demonstrated that these compounds could effectively inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key mediators in inflammatory responses. This suggests that this compound may be beneficial in conditions characterized by excessive inflammation .

Summary Table of Biological Activities

Activity Type Cell Line/Model Effect
AnticancerCytotoxicityHepG-2Strong cytotoxic effect
AnticancerCytotoxicityMCF-7Induces apoptosis
Anti-inflammatoryCytokine InhibitionIn vitro modelsReduces TNF-α and IL-1β production

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